

Ac-VDVAD-AFC stability and proper storage conditions

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Compound of Interest		
Compound Name:	Ac-VDVAD-AFC	
Cat. No.:	B593035	Get Quote

Ac-VDVAD-AFC Technical Support Center

Welcome to the technical support center for the fluorogenic caspase-2 substrate, **Ac-VDVAD-AFC**. This resource is designed to assist researchers, scientists, and drug development professionals in the successful application of this reagent in their experiments. Here you will find detailed information on stability and storage, along with a comprehensive troubleshooting guide and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Ac-VDVAD-AFC?

A1: **Ac-VDVAD-AFC** should be stored at -20°C.[1] When stored properly as a solid, it is stable for at least four years.[1]

Q2: How should I prepare a stock solution of **Ac-VDVAD-AFC**?

A2: It is recommended to prepare a stock solution in high-quality, anhydrous DMSO.[2] For example, a 20mM stock solution can be prepared in DMSO.

Q3: What is the stability of the **Ac-VDVAD-AFC** stock solution?

A3: Stock solutions of similar AFC-based caspase substrates in DMSO are stable for up to 3 months when stored at -20°C.[3] It is crucial to aliquot the stock solution into single-use



volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the product.[2] [4]

Q4: In which solvents is Ac-VDVAD-AFC soluble?

A4: **Ac-VDVAD-AFC** is soluble in DMSO.[5] While some similar AFC-based substrates show solubility in other organic solvents like DMF and methanol, and slight solubility in water, DMSO is the most commonly recommended solvent for creating stock solutions.[6][7] Aqueous solutions are not recommended for storage for more than one day.[1]

Storage and Stability Data

Parameter	Condition	Recommendation
Form	Solid (Lyophilized Powder)	Store at -20°C. Stable for ≥ 4 years.[1]
Stock Solution	In DMSO	Store in aliquots at -20°C for up to 3 months.[3] Avoid multiple freeze-thaw cycles.[2] [4]
Aqueous Solution	In Buffer	Not recommended for storage for more than one day.[1]

Troubleshooting Guide

Troubleshooting & Optimization

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Issue	Possible Cause	Suggested Solution
High Background Fluorescence	1. Contaminated reagents or buffers. 2. Insufficient blocking of non-specific binding. 3. Autofluorescence of the compound being tested.	1. Use fresh, high-purity reagents and buffers.[8] 2. Increase the concentration of the blocking agent (e.g., BSA) or the incubation time.[8] 3. Run a control with the compound alone to measure its intrinsic fluorescence and subtract this from the experimental values.
Low or No Signal	1. Inactive caspase-2 in the sample. 2. Insufficient amount of cell lysate or protein. 3. Degraded Ac-VDVAD-AFC substrate. 4. Incorrect filter settings on the fluorometer.	1. Ensure that the experimental conditions are sufficient to induce apoptosis and activate caspase-2. Include a positive control.[9] 2. Increase the amount of cell lysate used in the assay. A protein load of at least 20-30 µg per reaction is a good starting point.[10] 3. Use a fresh aliquot of the Ac-VDVAD-AFC stock solution. Ensure it has been stored correctly and protected from light. 4. Verify that the excitation and emission wavelengths are set correctly for AFC (Excitation: ~400 nm, Emission: ~505 nm).
High Well-to-Well Variability	 Inaccurate pipetting. 2. Incomplete mixing of reagents. Bubbles in the wells. 	Use calibrated pipettes and ensure accurate and consistent dispensing. 2. Gently mix the plate after adding all reagents. 3. Centrifuge the plate briefly to



		remove any bubbles before reading.
Signal Decreases Over Time	Photobleaching of the AFC fluorophore. 2. Instability of the reaction components.	1. Minimize the exposure of the plate to light. Read the plate immediately after the incubation period. 2. Ensure the assay buffer components are stable under the experimental conditions.

Experimental Protocols Caspase-2 Activity Assay Using Ac-VDVAD-AFC

This protocol is a general guideline for measuring caspase-2 activity in cell lysates. Optimization may be required for specific cell types and experimental conditions.

Reagents and Materials:

- Cells of interest
- Apoptosis-inducing agent (e.g., DNA damaging agents)
- Ac-VDVAD-AFC
- DMSO (anhydrous)
- Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol)
- Protease Inhibitor Cocktail
- Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 0.1% CHAPS, 10% sucrose)
- · 96-well black microplate
- Fluorometer with 400 nm excitation and 505 nm emission filters



Procedure:

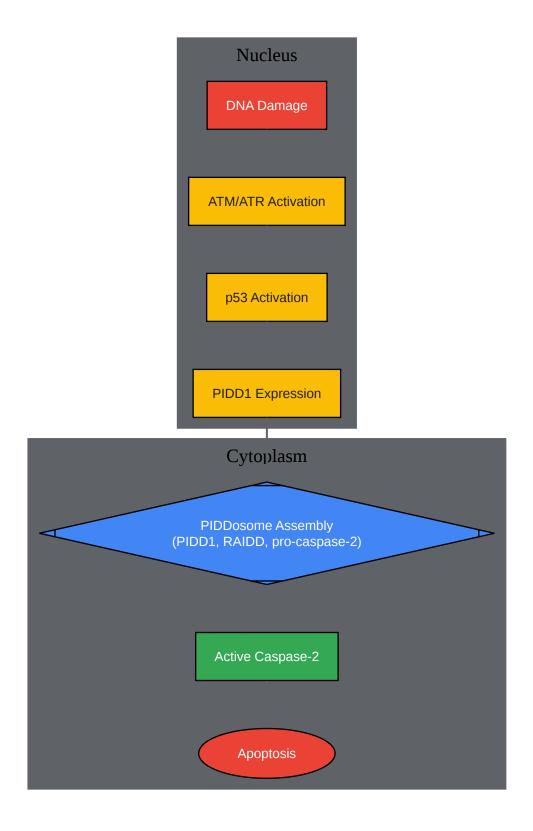
- Cell Treatment: Culture cells to the desired confluence and treat with the apoptosis-inducing agent for the appropriate time. Include an untreated control group.
- Cell Lysis:
 - Harvest the cells and wash with ice-cold PBS.
 - Resuspend the cell pellet in ice-cold Cell Lysis Buffer supplemented with Protease Inhibitor Cocktail.
 - Incubate on ice for 20-30 minutes with occasional vortexing.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C.
 - Collect the supernatant (cell lysate) and determine the protein concentration (e.g., using a BCA assay).
- Assay Preparation:
 - Prepare a 10 mM stock solution of Ac-VDVAD-AFC in DMSO.
 - Dilute the cell lysates to the same protein concentration in ice-cold Cell Lysis Buffer.
 - Prepare the reaction mixture by adding the following to each well of a 96-well black microplate:
 - 50 μL of cell lysate (or Cell Lysis Buffer for blank)
 - 50 μL of 2x Assay Buffer
- Reaction Initiation and Measurement:
 - \circ Add 5 μL of 1 mM **Ac-VDVAD-AFC** stock solution to each well to a final concentration of 50 μM.
 - Incubate the plate at 37°C, protected from light.



- Measure the fluorescence intensity (Excitation: 400 nm, Emission: 505 nm) at different time points (e.g., every 15 minutes for 1-2 hours) using a fluorometer.
- Data Analysis:
 - Subtract the blank fluorescence values from the sample values.
 - Plot the fluorescence intensity versus time to determine the reaction rate.
 - Caspase-2 activity can be expressed as the change in fluorescence units per minute per milligram of protein.

Signaling Pathways and Workflows Caspase-2 Activation via the PIDDosome in Response to DNA Damage



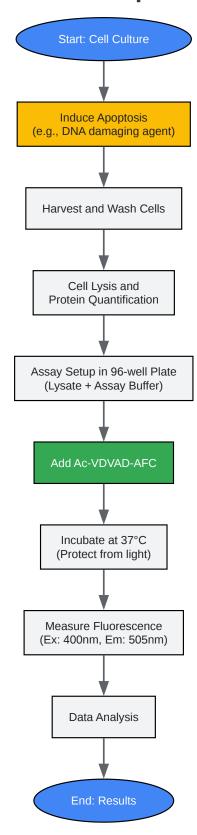


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Caption: Caspase-2 activation pathway via the PIDDosome.



Experimental Workflow for Caspase-2 Activity Assay



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Caption: Caspase-2 assay experimental workflow.

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